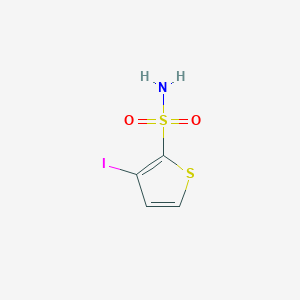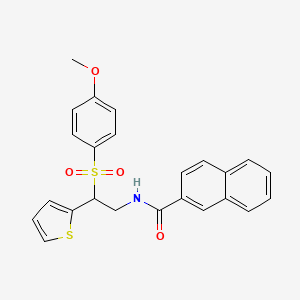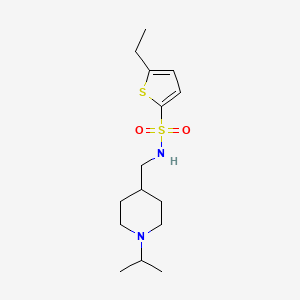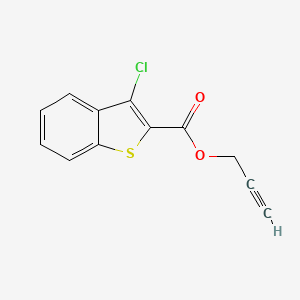
1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research highlights the potential of diphenyl-based bis(2-iminoimidazolidines) derivatives, which share structural similarities with the given compound, as promising antiprotozoal agents. These compounds have shown curative properties in mouse models of stage 1 trypanosomiasis. The strategic introduction of halogen atoms, such as chlorophenyl and fluorophenyl groups, into these structures has resulted in improved activity and selectivity against Trypanosoma brucei in vitro, indicating their potential as leads for further in vivo studies (Martínez et al., 2015).
Antimicrobial and Antifungal Activities
Compounds with structures akin to the specified chemical, particularly thiazolidinedione and imidazolyl derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal that certain derivatives exhibit moderately potent antimicrobial activity against a range of bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (Moorthy et al., 2014).
Anti-inflammatory and Analgesic Activities
Further research into imidazolyl acetic acid derivatives related to the given compound indicates significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives as potential candidates for developing new treatments for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Anticonvulsant Activity
Studies on novel imidazol“5(4H)”one and 5-oxo-4,5-dihydroimidazol-1-yl)propanamide derivatives, sharing core structural motifs with the discussed compound, have shown promising anticonvulsant activity. This suggests the potential of these compounds in treating seizures and related neurological disorders (Khalifa, Baset, & El-Eraky, 2012).
Bioplastic Scintillation and Luminescent Materials
Innovative research demonstrates the luminescent properties of PLA blended with thiazolidinedione derivatives, illuminating potential applications in bioplastic scintillation and as eco-friendly blue emissive layers for various technologies (Pai & Kunhanna, 2020).
Antitumor Properties
The exploration of fluorinated 2-(4-aminophenyl)benzothiazoles, structurally related derivatives, has uncovered potent cytotoxicity in vitro against certain cancer cell lines. This highlights the potential of these compounds in cancer research and therapy development (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
1-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c23-15-5-6-17(24)16(13-15)20-7-8-26(11-12-31-20)21(29)14-27-9-10-28(22(27)30)19-4-2-1-3-18(19)25/h1-6,13,20H,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHKRGXPJWTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)


![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)



![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)